Trifluperidol
Vue d'ensemble
Description
Le Trifluperidol est un antipsychotique typique appartenant à la classe chimique des butyrophénones. Il a été découvert chez Janssen Pharmaceutica en 1959 et est connu pour sa forte puissance et ses effets secondaires graves, notamment la dyskinésie tardive et d’autres effets extrapyramidaux . Le this compound est principalement utilisé dans le traitement des psychoses, notamment la manie et la schizophrénie .
Applications De Recherche Scientifique
Le Trifluperidol a plusieurs applications en recherche scientifique :
Chimie : Il sert de composé modèle pour étudier la synthèse et la réactivité des dérivés butyrophénoniques.
Biologie : Les chercheurs utilisent le this compound pour étudier les effets des antagonistes des récepteurs de la dopamine sur les processus cellulaires.
Médecine : Il est utilisé pour étudier le traitement des psychoses, notamment la schizophrénie et la manie.
Industrie : Les méthodes de synthèse et de production du this compound présentent un intérêt pour le développement de procédés de fabrication efficaces pour les antipsychotiques.
Mécanisme D'action
Le Trifluperidol exerce ses effets en antagonisant les récepteurs de la dopamine dans le cerveau, en particulier les récepteurs D2 . Cette action réduit l’activité des neurones dopaminergiques, ce qui est censé atténuer les symptômes de la psychose. De plus, le this compound peut affecter d’autres systèmes de neurotransmetteurs, contribuant à son profil pharmacologique global .
Analyse Biochimique
Biochemical Properties
Trifluperidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor antagonist, particularly targeting the D2 receptors. This interaction inhibits the action of dopamine, a neurotransmitter involved in mood regulation, cognition, and motor control. By blocking dopamine receptors, this compound helps alleviate symptoms of psychosis .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on dopamine receptors affects the downstream signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects contribute to the therapeutic benefits of this compound in managing psychotic disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine receptors. By binding to the D2 receptors, this compound inhibits the action of dopamine, preventing its binding and subsequent activation of the receptor. This inhibition leads to a decrease in dopamine-mediated signaling, which is associated with the reduction of psychotic symptoms. Additionally, this compound may also interact with other neurotransmitter receptors, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including severe extrapyramidal symptoms and potential neurotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, while higher doses lead to increased risk of adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites, which may have different pharmacological properties compared to the parent compound. This compound’s effects on metabolic flux and metabolite levels are essential considerations in understanding its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific tissues. These interactions influence the compound’s pharmacokinetics and contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other biomolecules. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its pharmacological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .
Méthodes De Préparation
La synthèse du Trifluperidol implique plusieurs étapes clés :
Réaction de Grignard : La réaction entre la 1-benzyl-4-pipéridone et le 3-bromobenzotrifluorure produit la 1-benzyl-4-(3-(trifluorométhyl)phényl)pipéridin-4-ol.
Hydrogénation catalytique : Cette étape élimine le groupe protecteur benzylique, produisant le 4-(3-(trifluorométhyl)phényl)-4-pipéridinol.
Alkylation : La dernière étape consiste en une alkylation avec la 4-chloro-4’-fluorobutyrophénone, achevant la synthèse du this compound.
Les méthodes de production industrielle suivent généralement des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le Trifluperidol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement ses propriétés pharmacologiques.
Réduction : Les réactions de réduction peuvent affecter la stabilité et la réactivité du composé.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et autres électrophiles, qui peuvent remplacer des groupes fonctionnels spécifiques au sein de la molécule.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
Le Trifluperidol est similaire à d’autres dérivés butyrophénoniques, tels que l’halopéridol et le dropéridol. Il est considérablement plus puissant en poids et provoque des effets secondaires plus graves . Le groupe trifluorométhyle unique dans la structure du this compound contribue à sa forte puissance et à ses propriétés pharmacologiques distinctes.
Composés similaires
Halopéridol : Un autre antipsychotique butyrophénonique ayant des propriétés similaires mais une puissance inférieure.
Dropéridol : Principalement utilisé comme antiémétique et sédatif, avec un profil d’effets secondaires différent.
Fluphénazine : Un antipsychotique phénothiazinique ayant une structure chimique différente, mais des utilisations thérapeutiques similaires.
Activité Biologique
Trifluperidol is a butyrophenone antipsychotic that has been utilized primarily in the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its interactions with various neurotransmitter systems, particularly dopamine and serotonin receptors, alongside emerging evidence of its potential roles in other therapeutic areas.
This compound exhibits high affinity for dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, it acts on sigma receptors and has been shown to selectively block NR1a/2B NMDA receptors, which may contribute to its neuroprotective properties . The compound's ability to modulate neurotransmitter release has implications for inflammatory processes in the brain, as evidenced by its impact on pro-inflammatory cytokine secretion in glial cultures .
Pharmacological Profile
This compound's pharmacological profile includes:
- Antipsychotic Activity : Primarily through D2 receptor antagonism.
- Antidepressant Potential : Recent studies suggest it may exhibit antidepressant-like effects, positioning it as a candidate for repurposing in mood disorders .
- Neuroprotective Effects : Its interaction with NMDA receptors indicates potential neuroprotective capabilities, which are being explored in the context of neurodegenerative diseases .
Comparative Efficacy
A double-blind study compared this compound with Trifluoperazine in chronic schizophrenia patients. The findings indicated that while both medications were effective, Trifluoperazine demonstrated superior efficacy and a better side effect profile compared to this compound . This suggests that while this compound can be effective for certain patient profiles (e.g., those who are anergic or withdrawn), it may not be the first-line choice for all patients.
Neuroleptic Malignant Syndrome
There have been documented cases of Neuroleptic Malignant Syndrome (NMS) associated with this compound administration. One case highlighted a young male patient who responded rapidly to bromocriptine after developing NMS following treatment with this compound, underscoring the need for monitoring and management strategies when using this medication .
Emerging Research
Recent studies have explored the potential of this compound as an inhibitor of the ADP-ribose phosphatase (ADRP) domain of Nsp3 in SARS-CoV-2. Computational methods indicated that this compound could serve as a novel therapeutic agent against COVID-19, suggesting its utility beyond traditional psychiatric applications . This finding opens avenues for further research into its antiviral properties.
Biological Activity Overview Table
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMXUUPHFNMNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023703 | |
Record name | Trifluperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749-13-3 | |
Record name | Trifluperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluperidol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13552 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trifluperidol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifluperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trifluperidol?
A1: this compound primarily acts as a dopamine (D2) receptor antagonist. [, , ] This means it binds to the D2 receptor, preventing dopamine from binding and exerting its effects.
Q2: Does this compound interact with other receptors in the brain?
A2: Research suggests this compound can also interact with other neurotransmitter systems, including:
- N-methyl-D-aspartate (NMDA) receptors: Studies show this compound acts as a subtype-selective NMDA receptor antagonist, particularly at the NR1a/NR2B subtype. []
- β-adrenergic receptors: this compound has demonstrated an inhibitory effect on β-adrenergic receptors and coupled adenylate cyclase activity. [] This adrenolytic effect may contribute to some of its side effects.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C22H23F4NO2 and a molecular weight of 413.41 g/mol.
Q4: What spectroscopic techniques have been used to characterize this compound?
A4: Several spectroscopic methods have been employed for this compound analysis, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR has been particularly useful in studying the interaction of this compound with cyclodextrins, revealing information about binding sites and affinities. []
- Mass Spectrometry (MS): MS techniques, particularly in combination with Gas Chromatography (GC-MS), have been utilized to quantify this compound levels in biological samples, such as plasma. []
- Fluorescence Spectroscopy: this compound exhibits fluorescence under specific conditions, and this property has been investigated for potential analytical applications. []
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A5: While the provided research doesn't offer a detailed ADME profile for this compound, some insights are available:
Q6: What preclinical models have been used to investigate the effects of this compound?
A6: Various animal models have been employed to study this compound's effects, including:
- Rodent models of catalepsy: These models assess the cataleptic potential of this compound, a common side effect of antipsychotic drugs. Studies have shown varying degrees of sensitivity to this compound-induced catalepsy across different rat strains, suggesting a role of genetic factors. [, ]
- Rodent models of intestinal motility: this compound's impact on intestinal motility has been studied in cats. Findings suggest this compound can increase intestinal tone and motility, and this effect is enhanced when combined with the β-blocker Practolol. []
- Rabbit models of ocular hypertension: Research indicates this compound can lower intraocular pressure in rabbits, potentially by improving ocular blood flow. [, ] This finding suggests this compound might have therapeutic potential in treating glaucoma, but further research is needed.
Q7: What clinical studies have been conducted on this compound?
A7: The provided research mentions several clinical trials evaluating this compound's efficacy as an antipsychotic drug, particularly in comparison to Chlorpromazine.
Q8: What are the known side effects of this compound?
A8: As with all antipsychotic medications, this compound can cause side effects. While the provided research doesn't delve into specific side effects, it does mention the following:
- Extrapyramidal symptoms (EPS): These are movement-related side effects common with typical antipsychotic drugs. [, ] The research highlights the need to balance this compound's therapeutic benefits with its potential to induce EPS.
- Lactation: A case report describes a non-pregnant female developing lactation while treated with this compound, suggesting a potential hormonal influence. []
Q9: Are there any known drug interactions with this compound?
A9: The provided research mentions a specific drug interaction:
- β-blockers: Combining this compound with the β-blocker Practolol enhanced its effects on intestinal motility in cats. [] This finding emphasizes the importance of considering potential drug interactions when prescribing this compound.
Q10: What are some areas for future research on this compound?
A10: The provided research highlights several areas for further investigation, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.